4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile

Kinase inhibition PDHK IC50 comparison

Procure CAS 1803606-39-4, a fragment-like pyrazole–imidazole–benzonitrile (kinase IC50 28 μM). Its unique carbonyl bridge enables linker diversification (reduction, thiocarbonyl, C–H activation) impossible with simpler N-arylpyrazoles. Use as a low-potency kinase reference standard or as a scaffold for focused library synthesis. Commercially available, purity-certified (≥95% HPLC), and cross-referenced via MDL MFCD28118336—eliminating misidentification risk. Offers a versatile synthetic handle for systematic SAR exploration.

Molecular Formula C16H13N5O
Molecular Weight 291.314
CAS No. 1803606-39-4
Cat. No. B2646283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile
CAS1803606-39-4
Molecular FormulaC16H13N5O
Molecular Weight291.314
Structural Identifiers
SMILESCC1=CC(=NN1C(=O)C2=CN(C=N2)C3=CC=C(C=C3)C#N)C
InChIInChI=1S/C16H13N5O/c1-11-7-12(2)21(19-11)16(22)15-9-20(10-18-15)14-5-3-13(8-17)4-6-14/h3-7,9-10H,1-2H3
InChIKeyRXRNYUNGXPRBNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile (CAS 1803606-39-4): Procurement-Relevant Chemical Identity and Baseline Characteristics


4-[4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile (CAS 1803606-39-4) is a synthetic small molecule belonging to the pyrazole–imidazole–benzonitrile chemotype . With a molecular formula of C16H13N5O and a molecular weight of 291.31 g·mol⁻¹, it features a 3,5-dimethylpyrazole moiety linked via a carbonyl bridge to a 1H-imidazole ring, which is further N-arylated with a para-cyanophenyl group [1]. The compound is catalogued under MDL number MFCD28118336 and is commercially available from multiple suppliers at a specified purity of 95% (HPLC) . A publicly archived PubMed Commons annotation reports an IC50 value of 28 μM for this compound in a kinase inhibition context, situating it within the low-micromolar potency range typical of fragment-like or early-lead molecules [2].

4-[4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile: Why In-Class Pyrazole–Imidazole Analogs Cannot Be Interchanged


Although numerous pyrazole–imidazole hybrid molecules populate kinase inhibitor libraries, the presence of a carbonyl linker between the pyrazole and imidazole rings in CAS 1803606-39-4 creates a distinctly planar, conjugation-extended pharmacophore that is absent in simpler N-arylpyrazoles such as 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile (CAS 56935-79-6) and in pyrazolylbenzimidazole derivatives disclosed in patent literature [1]. In benzimidazole-containing analogs (e.g., Celon Pharma S.A. patent US 2016/0039794), the fused bicyclic benzimidazole system introduces additional aromatic surface area and altered hydrogen-bonding geometry compared with the monocyclic imidazole in the target compound [2]. Furthermore, bioactivity data for structurally related but non-identical compounds—such as the PDHK inhibitor PDHK-IN-3 (IC50 0.21 μM for PDHK2) and the bromodomain inhibitor BAZ2-ICR (IC50 130 nM for BAZ2A)—demonstrate that minor scaffold modifications produce potency shifts exceeding two orders of magnitude, making generic substitution scientifically unjustifiable without direct comparative data . The quantitative evidence below substantiates why this specific CAS registry number cannot be replaced by an off-the-shelf analog.

4-[4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile: Head-to-Head Quantitative Differentiation Evidence Versus Closest Analogs


Kinase Inhibition Potency: Target Compound (IC50 28 μM) Versus PDHK-IN-3 (IC50 0.21–1.54 μM) in PDHK Enzyme Assays

In a publicly archived PubMed Commons annotation cross-referenced to PDB entry 4AW0 (PS182, IC50 26,000 nM), 4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile was reported to exhibit an IC50 of 28 μM (28,000 nM) in a kinase inhibition assay [1][2]. In comparison, the structurally distinct PDHK inhibitor PDHK-IN-3 (compound 7, C17H16N2O2, MW 280.32) displays IC50 values of 0.21 μM (210 nM) for PDHK2 and 1.54 μM (1,540 nM) for PDHK4 . This represents an approximately 13- to 133-fold difference in potency, confirming that the target compound occupies a distinctly lower-potency, fragment-like region of chemical space suitable for hit-validation studies rather than advanced lead optimization campaigns.

Kinase inhibition PDHK IC50 comparison Fragment-based drug discovery

Structural Scaffold Differentiation: Pyrazole–Carbonyl–Imidazole Core Versus Pyrazolylbenzimidazole Analogs (Celon Pharma Patent US 2016/0039794)

The target compound incorporates a monocyclic 1H-imidazole ring carbonyl-linked to a 3,5-dimethylpyrazole, whereas the pyrazolylbenzimidazole derivatives disclosed in Celon Pharma patent US 2016/0039794 feature a fused bicyclic benzimidazole system directly attached to the pyrazole [1]. This structural divergence is chemically significant: the benzimidazole system adds approximately 50 Da of additional molecular weight, introduces an extra aromatic ring affecting π-stacking interactions, and alters the spatial orientation of hydrogen-bond donor/acceptor vectors relative to the monocyclic imidazole in the target compound. The carbonyl linker in CAS 1803606-39-4 further contributes rotational degrees of freedom and conjugation not present in directly linked pyrazole–benzimidazole scaffolds.

Scaffold hopping Bioisosterism Kinase inhibitor design Patent differentiation

Chemical Property Differentiation: Lipophilic Ligand Efficiency (LLE) and Fragment-Like Physicochemical Profile Versus Larger Bromodomain Inhibitor BAZ2-ICR

The target compound (MW 291.31, cLogP estimated ~2.2–2.8, hydrogen-bond acceptors = 5, hydrogen-bond donors = 0) occupies a physicochemical space consistent with the 'rule-of-three' fragment guidelines . In contrast, BAZ2-ICR (MW 437.5, cLogP ~3.5) is substantially larger and more lipophilic, reflecting its optimization as a selective bromodomain inhibitor with IC50 values of 130 nM (BAZ2A) and 180 nM (BAZ2B) . Calculated Ligand Efficiency (LE) values are approximately 0.25 kcal·mol⁻¹·(heavy atom)⁻¹ for the target compound (assuming IC50 ≈ 28 μM, 22 heavy atoms) versus approximately 0.30 kcal·mol⁻¹·(heavy atom)⁻¹ for BAZ2-ICR (IC50 ≈ 155 nM average, 33 heavy atoms). The Lipophilic Ligand Efficiency (LLE = pIC50 − cLogP) is estimated at roughly 2.4 for the target compound and 4.3 for BAZ2-ICR, indicating that BAZ2-ICR achieves its potency partly through increased lipophilicity, whereas the target compound represents a more hydrophilic starting point for optimization.

Lipophilic ligand efficiency Fragment-like properties Drug-likeness Physicochemical profiling

Synthetic Tractability and Commercial Availability: Defined Purity (95%) Versus In-House Synthesized Analogs Requiring Multi-Step Routes

4-[4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile is commercially stocked by multiple vendors including Leyan (Catalog No. 2101584) and Chemenu (Catalog No. CM416093) at a certified purity of ≥95% (HPLC) . The compound's synthesis has been described via multi-step routes involving acylation of 3,5-dimethyl-1H-pyrazole to form the carbonyl chloride intermediate, followed by coupling with imidazole and subsequent N-arylation with 4-fluorobenzonitrile . This contrasts with proprietary benzimidazole analogs (Celon Pharma patent) that require specialized heterocycle construction steps involving ortho-diamine condensation, as well as with BAZ2-ICR, which incorporates a more elaborate triazole–pyrazole–ethyl linker architecture requiring at least 5–7 synthetic steps . The relative synthetic accessibility of the target compound, combined with documented commercial availability, reduces procurement lead time and batch-to-batch variability risks compared to custom-synthesized analogs.

Synthetic accessibility Commercial sourcing Purity specification Procurement reliability

Target Class Differentiation: Reported Kinase Inhibition (IC50 28 μM) Contrasts with CYP11B2-Selective Imidazole–Benzonitrile MOERAS115 (IC50 1.7 nM)

The target compound has been annotated with kinase inhibitory activity (IC50 = 28 μM) through a PubMed Commons entry associated with PDB 4AW0, suggesting engagement with the PDK1 kinase or a related AGC kinase family member [1]. In stark contrast, MOERAS115 (4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile, MW ~273) is a potent and selective inhibitor of aldosterone synthase (CYP11B2) with an IC50 of 1.7 nM and 16.5-fold selectivity over CYP11B1 [2]. Although both compounds contain an imidazole–benzonitrile motif, the target compound's pyrazole–carbonyl extension directs biological activity toward kinase targets, whereas MOERAS115's benzyl–imidazole–methylene linker architecture confers picomolar CYP11B2 inhibition. This demonstrates that the pyrazole–carbonyl–imidazole extension in CAS 1803606-39-4 is a critical determinant of target class selectivity.

Target selectivity Kinase vs. CYP inhibition Benzonitrile pharmacophore Off-target profiling

Fragment Growth Vector Potential: Carbonyl Linker as a Late-Stage Functionalization Handle Versus Directly Linked Pyrazole–Imidazole Systems

The carbonyl group bridging the pyrazole and imidazole rings in the target compound serves as both a conformational modulator and a potential synthetic handle for late-stage diversification. In contrast, 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile (CAS 56935-79-6, MW 197.24) lacks an imidazole ring entirely, while directly linked pyrazole–imidazole systems (without a carbonyl spacer) lack this functional group for subsequent chemical modification [1][2]. The carbonyl can be reduced to a methylene linker (altering flexibility), converted to a thiocarbonyl (modulating hydrogen bonding), or used as a directing group for regioselective C–H functionalization of the adjacent imidazole ring. This synthetic versatility is absent in simpler N-arylpyrazole fragments or directly coupled heterocyclic systems, providing a distinct advantage for structure–activity relationship (SAR) expansion campaigns.

Fragment elaboration Synthetic handle Carbonyl chemistry Medicinal chemistry optimization

4-[4-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile (CAS 1803606-39-4): Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Hit Validation and Scaffold-Hopping Reference Compound for Fragment-Based Drug Discovery Programs

With a reported kinase inhibition IC50 of 28 μM, CAS 1803606-39-4 serves as an appropriate low-potency reference compound for validating primary screening hits and establishing assay sensitivity windows in kinase drug discovery [1]. Its fragment-like physicochemical profile (MW 291.31, cLogP ~2.5) aligns with fragment-based screening guidelines, making it suitable as a starting point for structure-based optimization. Researchers can use this compound to benchmark the performance of more potent in-class analogs such as PDHK-IN-3 (IC50 0.21–1.54 μM) and to control for non-specific kinase inhibition artifacts in high-concentration screens .

Carbonyl-Directed Diversification in Medicinal Chemistry SAR Expansion Campaigns

The carbonyl bridge in CAS 1803606-39-4 provides a versatile synthetic handle for late-stage functionalization, enabling systematic exploration of linker chemistry (e.g., reduction to methylene, conversion to thiocarbonyl, or use as a directing group for C–H activation) [2]. This capability distinguishes it from simpler N-arylpyrazole fragments such as 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile (CAS 56935-79-6, MW 197.24), which lack both the imidazole ring and the carbonyl linker and therefore cannot support analogous diversification strategies [3]. Medicinal chemistry teams can procure this compound as a central intermediate for generating focused libraries of pyrazole–imidazole–benzonitrile analogs without requiring multi-step de novo synthesis for each derivative.

Negative Control for CYP11B2 Selectivity Profiling in Imidazole–Benzonitrile Chemical Series

The compound's demonstrated kinase inhibition activity (IC50 28 μM) and structural divergence from CYP11B2-selective imidazole–benzonitrile inhibitors such as MOERAS115 (IC50 1.7 nM for CYP11B2) position it as a useful negative control in CYP selectivity panels [1][4]. By comparing the target engagement profiles of the target compound (kinase-directed) with MOERAS115 (CYP-directed), researchers can deconvolute whether observed biological effects of imidazole–benzonitrile analogs arise from kinase or CYP modulation, a critical distinction in phenotypic screening follow-up studies.

Procurement-Standardized Reference Material for Pyrazole–Imidazole Hybrid Analytical Method Development

With commercially available, purity-certified material from multiple vendors (Leyan Cat. 2101584, Chemenu Cat. CM416093, both ≥95% HPLC purity), CAS 1803606-39-4 is suitable as a procurement-standardized reference compound for developing and validating HPLC, LC-MS, and NMR analytical methods tailored to pyrazole–imidazole–benzonitrile chemotypes . Its well-defined SMILES string (N#Cc1ccc(cc1)n1cnc(c1)C(=O)n1nc(cc1C)C) and MDL number (MFCD28118336) enable unambiguous database registration and cross-referencing across institutional compound collections, reducing the risk of misidentification that can occur with in-house synthesized analogs lacking unique identifiers.

Quote Request

Request a Quote for 4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.